molecular formula C12H4Cl4O B1345143 1,3,6,7-Tetrachlorodibenzofuran CAS No. 57117-36-9

1,3,6,7-Tetrachlorodibenzofuran

Cat. No.: B1345143
CAS No.: 57117-36-9
M. Wt: 306 g/mol
InChI Key: PITDPGCTIMCYEZ-UHFFFAOYSA-N
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Description

1,3,6,7-Tetrachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds with chlorine atoms attached to the dibenzofuran structure. These compounds are known for their persistence in the environment and potential toxic effects. This compound is particularly notable for its presence as an unwanted byproduct in various industrial processes involving chlorinated compounds .

Biochemical Analysis

Biochemical Properties

1,3,6,7-Tetrachlorodibenzofuran interacts with various biomolecules, including enzymes and proteins. One of the primary interactions is with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. This receptor binds to the XRE promoter region of genes it activates, mediating biochemical and toxic effects of halogenated aromatic hydrocarbons . The interaction with the aryl hydrocarbon receptor plays a significant role in cell-cycle regulation and the development and maturation of many tissues .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . Additionally, exposure to this compound can induce hepatic lipogenesis, leading to the early stages of non-alcoholic fatty liver disease .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form molecular complexes with other compounds, such as hydrogen peroxide, leading to nucleophilic aromatic substitution reactions . These reactions result in the formation of intermediates that can further undergo transformations, affecting the stability and function of the compound . The interaction with the aryl hydrocarbon receptor also leads to changes in gene expression, contributing to its toxic effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are influenced by various factors, including environmental conditions and the presence of other chemicals. Long-term exposure to this compound has been shown to induce hepatic steatosis in male mice, characterized by the accumulation of lipids in the liver . This suggests that the compound’s effects can persist and potentially worsen over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function, while higher doses can lead to more severe toxic effects. For example, high doses of similar compounds, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin, have been shown to cause significant reproductive health issues in animal models . These findings highlight the importance of understanding the dosage-dependent effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P-450-containing monooxygenases, which metabolize the compound into various metabolites . These metabolic processes can lead to the formation of reactive intermediates that contribute to the compound’s toxic effects. Additionally, the compound’s interaction with the aryl hydrocarbon receptor can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can exist as both a gas and particles in the atmosphere, leading to its deposition in soil and accumulation in the food chain . Within the body, this compound is primarily stored in the liver and adipose tissues . Its distribution is influenced by its interaction with transporters and binding proteins, which affect its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the interaction with the aryl hydrocarbon receptor can lead to its translocation to the nucleus, where it influences gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential toxic effects.

Chemical Reactions Analysis

Scientific Research Applications

1,3,6,7-Tetrachlorodibenzofuran has been studied extensively in scientific research due to its environmental persistence and potential health impacts. Some key applications include:

Comparison with Similar Compounds

1,3,6,7-Tetrachlorodibenzofuran is part of the polychlorinated dibenzofurans family, which includes 135 individual compounds with varying degrees of chlorination . Some similar compounds include:

This compound is unique due to its specific chlorination pattern, which influences its chemical reactivity and toxicological profile.

Properties

IUPAC Name

1,3,6,7-tetrachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-5-3-8(15)10-6-1-2-7(14)11(16)12(6)17-9(10)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITDPGCTIMCYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C3=C(O2)C=C(C=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205753
Record name 1,3,6,7-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57117-36-9
Record name 1,3,6,7-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,6,7-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,6,7-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618R76PFUH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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